2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
Overview
Description
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is a heterocyclic compound featuring a pyrazolo-pyridazinone core. Heterocyclic compounds often have significant pharmacological properties and are utilized in the development of various drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one typically involves the cyclization of hydrazine derivatives with appropriate diketone precursors. Reagents like phenylhydrazine, which reacts with 2,3-dioxo compounds under reflux conditions, are used to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to improve yield and purity. Large-scale reactors and continuous flow systems are often employed for such purposes.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: : Conversion into oxo-derivatives.
Reduction: : Formation of hydrazine or amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.
Substitution: : Halogenating agents or nucleophiles like amines or alkyl halides.
Major Products Formed
The major products depend on the type of reaction and the specific reagents used. For instance, oxidation can yield oxo-pyrazolo derivatives, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is studied for its role as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmacological applications.
Biology
This compound's biological applications include its use as a scaffold for designing inhibitors of enzymes and receptors, owing to its ability to interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory, anticancer, and antimicrobial properties. They serve as lead compounds in drug discovery programs.
Industry
Industrially, this compound finds applications in the development of agrochemicals, dyes, and materials with specialized properties, such as fluorescence or photostability.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets such as enzymes, receptors, or DNA. For example, it might inhibit an enzyme by occupying its active site, preventing substrate access and thereby inhibiting the enzyme's function. This interaction can trigger downstream effects on cellular pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-pyrazolo[3,4-D]pyrimidin-7(6H)-one: : Similar core structure but with a different nitrogen arrangement in the ring, resulting in altered biological activity.
2-Phenyl-2H-pyrazolo[3,4-D]triazine-7(6H)-one: : Presence of an additional nitrogen atom, impacting its chemical properties and applications.
Uniqueness
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one stands out due to its specific arrangement of nitrogen atoms and phenyl substitution, which confer unique reactivity and a distinct set of biological activities compared to its analogs.
From a chemical standpoint, this compound's versatility in undergoing various reactions makes it an attractive candidate for diverse applications in research and industry.
Properties
IUPAC Name |
2-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-8(6-12-13-11)7-15(14-10)9-4-2-1-3-5-9/h1-7H,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBAANEEGYHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=NNC(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651679 | |
Record name | 2-Phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049120-92-4 | |
Record name | 2-Phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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